molecular formula C22H15ClN4O4 B3711056 3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No.: B3711056
M. Wt: 434.8 g/mol
InChI Key: VZBZTYCWCNWFHT-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a unique structure with a 3-chloro substitution on the benzamide moiety and an oxadiazole ring attached to a nitrophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-methyl-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,2,4-oxadiazole ring.

    Coupling with 4-aminobenzoyl chloride: The oxadiazole intermediate is then coupled with 4-aminobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.

    Chlorination: The final step involves the chlorination of the benzamide derivative using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the 3-chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amino derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide
  • 3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}propionamide

Uniqueness

3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-18(6-3-7-19(13)27(29)30)22-25-20(26-31-22)14-8-10-17(11-9-14)24-21(28)15-4-2-5-16(23)12-15/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBZTYCWCNWFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-{4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

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